molecular formula C14H14N6O2 B10999926 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide

Cat. No.: B10999926
M. Wt: 298.30 g/mol
InChI Key: RMYOVIUBEUBEHD-UHFFFAOYSA-N
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Description

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-2-yl)propanamide: is a chemical compound with an intriguing structure. It features a fused-triazole backbone, which contributes to its unique properties. Let’s explore further!

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One common synthetic route includes the following:

  • Formation of the Triazole Ring:

    • A suitable precursor (such as a pyridine derivative) is functionalized to introduce the triazole ring.
    • The 6-methoxy group is introduced using appropriate reagents.
    • The pyridine moiety is then attached to the triazole ring.
  • Amide Formation:

    • The final step involves the formation of the amide bond between the triazole-pyridine fragment and a propanamide group.

Industrial Production:

While industrial-scale production methods may vary, the compound can be synthesized using efficient and scalable processes.

Chemical Reactions Analysis

Reactivity:

    Oxidation and Reduction:

    Substitution Reactions:

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

Chemistry:

    Building Block:

Biology and Medicine:

    Drug Discovery:

Industry:

    Energetic Materials:

Mechanism of Action

  • The exact mechanism by which this compound exerts its effects remains an active area of research.
  • It likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C14H14N6O2

Molecular Weight

298.30 g/mol

IUPAC Name

3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C14H14N6O2/c1-22-14-8-6-12-18-17-11(20(12)19-14)5-7-13(21)16-10-4-2-3-9-15-10/h2-4,6,8-9H,5,7H2,1H3,(H,15,16,21)

InChI Key

RMYOVIUBEUBEHD-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NC3=CC=CC=N3)C=C1

Origin of Product

United States

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